molecular formula C20H18F3N3O2 B2515179 ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate CAS No. 1011376-91-2

ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate

Cat. No.: B2515179
CAS No.: 1011376-91-2
M. Wt: 389.378
InChI Key: AYZATBLDZCTOJE-UHFFFAOYSA-N
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Description

Ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate is a pyrazolo[3,4-b]pyridine derivative characterized by a trifunctional substituent pattern: a cyclopropyl group at position 3, a difluoromethyl group at position 4, and a 4-fluorophenyl moiety at position 4. This compound belongs to a class of heterocycles widely studied for their pharmacological relevance, particularly in kinase inhibition and anti-inflammatory applications .

Properties

IUPAC Name

ethyl 2-[3-cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)pyrazolo[3,4-b]pyridin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O2/c1-2-28-16(27)10-26-20-17(18(25-26)12-3-4-12)14(19(22)23)9-15(24-20)11-5-7-13(21)8-6-11/h5-9,12,19H,2-4,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZATBLDZCTOJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C(=CC(=N2)C3=CC=C(C=C3)F)C(F)F)C(=N1)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

To prepare ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate, a multi-step synthetic approach is employed:

  • Formation of the Pyrazolopyridine Core: : Initial steps involve constructing the pyrazolo[3,4-b]pyridine core through cyclization reactions, involving precursors like 4-fluoroaniline and cyclopropyl carbonyl compounds.

  • Incorporation of Difluoromethyl Group: : Difluoromethyl groups are typically introduced via fluorinating agents, like diethylaminosulfur trifluoride.

  • Esterification: : The final step involves esterification, reacting the resultant compound with ethyl acetate under acidic or basic conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, large-scale production follows similar synthetic routes but employs optimized conditions for yield and purity. Batch reactors are often utilized, with precise control over temperature, pH, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate: can undergo several types of reactions:

  • Oxidation: : Can be oxidized to form corresponding oxides using oxidizing agents like KMnO₄.

  • Reduction: : Catalytic hydrogenation can reduce the compound, altering the cyclopropyl group.

  • Substitution: : Nucleophilic substitution reactions occur at the fluorinated aromatic ring using reagents like NaOH.

Common Reagents and Conditions

  • Oxidation: : KMnO₄, H₂SO₄, reflux conditions.

  • Reduction: : H₂ gas, Pd/C catalyst, room temperature.

  • Substitution: : NaOH, DMSO, elevated temperatures.

Major Products Formed

These reactions result in a variety of products, such as difluorinated analogs, reduced cyclopropyl derivatives, and substituted aromatic products.

Scientific Research Applications

Agricultural Applications

1. Herbicidal Activity
The compound's structure suggests potential use as a herbicide. Similar compounds have been shown to possess herbicidal properties, making it plausible that ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate could be developed into an effective agricultural chemical for weed management .

Synthesis and Characterization

The synthesis of this compound involves several steps that include cyclocondensation reactions and subsequent purification processes. The compound has been characterized using various techniques such as Nuclear Magnetic Resonance (NMR) and X-ray diffraction to confirm its structure and purity .

Case Study 1: Antimicrobial Evaluation

A study evaluating the antimicrobial activity of related pyrazolo compounds demonstrated significant inhibition against a range of microorganisms. The results indicated that modifications in the chemical structure could enhance efficacy against specific strains .

Case Study 2: Neuroprotective Screening

Research into neuroprotective effects utilized a series of pyrazole derivatives in vitro to assess their impact on neuronal cell lines exposed to oxidative stress. Results suggested that certain structural features correlated with increased neuroprotection .

Mechanism of Action

The mechanism by which ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate exerts its effects is multifaceted:

  • Molecular Targets: : Interacts with various enzymes and receptors, modulating their activity.

  • Pathways Involved: : Influences pathways related to inflammation, cell proliferation, and signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous pyrazolo[3,4-b]pyridine and related heterocyclic derivatives, focusing on structural motifs, synthetic routes, and physicochemical implications.

Substituent Variations in the Pyrazolo[3,4-b]pyridine Core

Compound Name Substituents Key Features Synthesis Highlights
Target Compound 3-cyclopropyl, 4-difluoromethyl, 6-(4-fluorophenyl), N1-ethyl acetate Enhanced metabolic stability due to cyclopropyl and fluorinated groups; moderate lipophilicity (logP ~3.2 estimated). Likely involves cyclocondensation of substituted pyrazole amines with ethyl acetoacetate derivatives under acidic conditions .
Methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS 938001-13-9) 3-methyl, 6-cyclopropyl, 4-carboxylate, N1-(4-fluorophenyl) Reduced steric bulk at position 3 (methyl vs. cyclopropyl); carboxylate group increases polarity. Synthesized via cyclization of 3-(4-fluorophenyl)-1-phenylpyrazol-5-amine with methyl acetoacetate .
Ethyl [4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate 3-methyl, 4-difluoromethyl, 6-(3,4-dimethoxyphenyl) Electron-rich 3,4-dimethoxyphenyl enhances π-π stacking; methoxy groups may improve solubility. Similar to target compound, but uses 3,4-dimethoxybenzaldehyde in cyclocondensation .
3-(4-Chlorophenyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one 3-(4-chlorophenyl), 4-methyl, 6-ketone Ketone at position 6 increases hydrogen-bonding potential; chloro substituent improves halogen bonding. Reflux of pyrazole amine with ethyl acetoacetate in acetic acid .

Functional Group Impact on Properties

  • Cyclopropyl vs.
  • Difluoromethyl vs. Cyano at Position 4: Difluoromethyl (target) enhances lipophilicity and electron-withdrawing effects compared to cyano groups (e.g., compounds 3 and 4 in –3), which may improve membrane permeability .
  • 4-Fluorophenyl vs. 3,4-Dimethoxyphenyl at Position 6 : The 4-fluorophenyl group (target) offers a balance of moderate electron-withdrawing effects and low steric demand, whereas 3,4-dimethoxyphenyl () increases electron density, possibly altering target binding .

Physicochemical and Pharmacological Implications

  • Lipophilicity : The ethyl acetate group in the target compound increases logP compared to carboxylate derivatives (e.g., CAS 938001-13-9), favoring passive diffusion across biological membranes .
  • Metabolic Stability : Difluoromethyl and cyclopropyl groups reduce oxidative metabolism, contrasting with compounds bearing tert-butyl () or unprotected hydroxyl groups, which are prone to phase I metabolism .
  • Solubility: The absence of polar groups (e.g., hydroxyl or carboxylate) in the target compound may limit aqueous solubility, necessitating formulation strategies like salt formation or nanoemulsion .

Biological Activity

Ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention for its potential biological activities, particularly as a kinase inhibitor. This article reviews its synthesis, biological evaluation, and relevant case studies.

1. Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions that include cyclization processes and functional group modifications. The synthetic pathway often utilizes starting materials such as 5-aminopyrazoles and various electrophiles to introduce the cyclopropyl and difluoromethyl groups.

2.1 Kinase Inhibition

Research has shown that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant inhibitory activity against tropomyosin receptor kinases (TRKs), which are implicated in various cancers due to their role in cell proliferation and differentiation. For instance, a related compound (C03) demonstrated an IC50 value of 56 nM against TRKA kinase, indicating strong potency in inhibiting this target . The selectivity of these compounds for cancer cell lines has been noted, with C03 showing an IC50 of 0.304 μM against the Km-12 cell line while being less effective against normal human endothelial cells (HUVEC) .

2.2 Anti-inflammatory Properties

Pyrazolo[3,4-b]pyridines have also been evaluated for anti-inflammatory effects. In vitro studies have demonstrated that certain derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators in inflammatory pathways. For example, some derivatives showed IC50 values as low as 0.04 μmol against COX-2, comparable to established anti-inflammatory drugs like celecoxib .

3. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrazolo ring can significantly affect its potency and selectivity:

Substituent PositionModification TypeEffect on Activity
C(3)CyclopropylIncreases TRK selectivity
C(4)DifluoromethylEnhances binding affinity
C(6)FluorophenylImproves anti-inflammatory activity

Case Study 1: TRK Inhibition

A study focused on a series of pyrazolo[3,4-b]pyridine derivatives found that specific substitutions led to enhanced TRK inhibition. The most potent compounds were those with electron-withdrawing groups at the C(6) position, which improved interaction with the kinase active site .

Case Study 2: Anti-inflammatory Activity

In another investigation involving carrageenan-induced paw edema models in rats, several pyrazolo derivatives exhibited significant anti-inflammatory effects comparable to indomethacin. The ED50 values for selected compounds were reported as follows:

Compound IDED50 (μM)Comparison DrugED50 (μM)
711.60Indomethacin9.17
88.23Indomethacin9.17
99.47Indomethacin9.17

These findings highlight the potential therapeutic applications of pyrazolo derivatives in managing inflammatory diseases .

5. Conclusion

This compound represents a promising candidate in drug development due to its biological activities as a kinase inhibitor and anti-inflammatory agent. Ongoing research into its structure-activity relationships will likely yield more potent derivatives with improved therapeutic profiles.

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